molecular formula C11H8F3N3O2 B13699033 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B13699033
M. Wt: 271.19 g/mol
InChI Key: WRBGMQJMTDZKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(10(18)19)15-9-4-6(5-1-2-5)16-17(8)9/h3-5H,1-2H2,(H,18,19)

InChI Key

WRBGMQJMTDZKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC(=NC3=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.